Dimethyl acid pyrophosphate
Overview
Description
Dimethyl Acid Pyrophosphate is a chemical compound with the molecular formula C2H8O7P2 . It has a variety of industrial uses including as a polymerizing agent, curing catalyst and accelerator in resins and coatings, surfactant, and stabilizer . It is an equimolar mixture of mono and di alkyl/aryl esters .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C2H8O7P2 . It has a molecular weight of 206.029 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, organophosphates, a group to which this compound belongs, are known to be susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides .Physical and Chemical Properties Analysis
This compound is a liquid and noncombustible . It has about the same density as water and slowly dissolves in water .Scientific Research Applications
1. Environmental Health Implications
Research on dimethyl acid pyrophosphate primarily focuses on its role as a metabolite of certain organophosphate pesticides and its environmental health implications. Studies have investigated the effects of exposure to organophosphate pesticides, including this compound metabolites, on human health, particularly in agricultural settings. For instance, Eskenazi et al. (2004) explored the impact of organophosphate pesticide exposure during pregnancy on fetal growth and gestational duration, finding associations with shortened gestational duration but not with adverse fetal growth outcomes (Eskenazi et al., 2004). Similarly, McKelvey et al. (2013) conducted a study in New York City to estimate pesticide exposure, including dimethyl organophosphate metabolites, and its demographic and behavioral predictors (McKelvey et al., 2013).
2. Biochemical Research and Applications
Biochemical studies have also explored the synthesis and characterization of compounds related to this compound. Cardemil and Cori (1973) synthesized 3, 3-Dimethylallyl pyrophosphate (DMAPP) from corresponding acid, which is structurally related to this compound, for use in biochemical research (Cardemil & Cori, 1973). Cress et al. (1981) studied an enzyme purified from Claviceps strain SD58 that acts on substrates including dimethylallyl pyrophosphate, which is closely related to this compound (Cress et al., 1981).
3. Potential for Biomonitoring and Detection
Another dimension of research includes the development of methods for biomonitoring and detection of pyrophosphate compounds. Villamil-Ramos et al. (2019) conducted a study on spectrophotometric, fluorimetric, and electrochemical sensing of pyrophosphate based on the dimethyltin(IV)-tiron system, which highlights the potential for detecting pyrophosphate compounds in biological and environmental samples (Villamil-Ramos et al., 2019).
Safety and Hazards
Dimethyl Acid Pyrophosphate is classified as toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the molten substance may cause severe burns to the skin and eyes . It’s recommended to avoid any skin contact and effects of contact or inhalation may be delayed .
Biochemical Analysis
Biochemical Properties
Dimethyl Acid Pyrophosphate plays a crucial role in the biosynthesis of terpenoids, a diverse class of over 30,000 biomolecules such as cholesterol, vitamin K, coenzyme Q10, and all steroid hormones . It acts as a building block for terpenoid biosynthesis, and its supply is extremely crucial for efficient terpenoid biosynthesis .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the biosynthesis of terpenoids. Terpenoids are involved in various cellular processes, including cell membrane formation, glycoprotein biosynthesis, and intracellular electron transport . Therefore, this compound, as a precursor to terpenoids, indirectly influences these cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into geranylgeranyl diphosphate (GGPP), a precursor of monoterpenoid, through a head-to-tail condensation with isopentenyl diphosphate (IPP) . This reaction is catalyzed by prenyltransferases, a group of enzymes involved in isoprenoid metabolism .
Metabolic Pathways
This compound is involved in the mevalonate (MVA) and methylerythritol (MEP) pathways of isoprenoid precursor biosynthesis . In these pathways, this compound and IPP are used as substrates to produce GGPP, a precursor of monoterpenoid .
Properties
IUPAC Name |
[hydroxy(methoxy)phosphoryl] methyl hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O7P2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H3,(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNLLIHZSAFABG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(O)OP(=O)(O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O7P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | DIMETHYL ACID PYROPHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17216 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044632 | |
Record name | Dimethyl dihydrogen diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl acid pyrophosphate appears as a liquid. Noncombustible. May severely irritate skin, eyes and mucous membranes. Avoid contact., Liquid | |
Record name | DIMETHYL ACID PYROPHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17216 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diphosphoric acid, P,P'-dimethyl ester | |
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CAS No. |
68155-93-1; 26644-00-8, 26644-00-8, 68155-93-1 | |
Record name | DIMETHYL ACID PYROPHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17216 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | P,P′-Dimethyl (diphosphate) | |
Source | CAS Common Chemistry | |
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Record name | Dimethyl acid pyrophosphate | |
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Record name | Dimethyl pyrophosphate | |
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Record name | Dimethyl acid pyrophosphate | |
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Record name | Diphosphoric acid, P,P'-dimethyl ester | |
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Record name | Dimethyl dihydrogen diphosphate | |
Source | EPA DSSTox | |
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Record name | P,P'-dimethyl dihydrogen diphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.504 | |
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Record name | Dimethyl dihydrogen diphosphate | |
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Record name | DIMETHYL ACID PYROPHOSPHATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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